molecular formula C20H16N2O4 B1662443 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine CAS No. 488847-28-5

5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine

Cat. No. B1662443
M. Wt: 348.4 g/mol
InChI Key: GZONLGPIHCCJOI-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine is a synthetic organic compound . It has a molecular formula of C20H16N2O4 . The IUPHAR/BPS Guide to Pharmacology identifies it with the Ligand ID: 6481 . The CAS Registry Number is 488847-28-5 .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine can be found in the IUPHAR/BPS Guide to Pharmacology . The InChIKey for this compound is GZONLGPIHCCJOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine is 348.4 g/mol . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Vibrational Characteristics and Molecular Structure

Research by Michalski et al. (2013) and Michalski et al. (2016) delves into the vibrational characteristics of compounds closely related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, including 5-nitro-2-(2-phenylhydrazinyl)pyridine. They explored the intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics of these compounds. This study provides insights into the molecular structure and characteristics relevant to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, highlighting the role of substitution positions on structure and vibrational data (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2013) (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2016).

Reactions and Synthesis of Similar Compounds

Čikotienė et al. (2007) investigated reactions involving similar compounds to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, such as 4-amino-5-nitro-6-phenylethynylpyrimidines. Their study provides valuable information on the chemical behavior and potential applications of similar nitro-pyridine derivatives in various reactions (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Applications in Biophysics and Structural Biology

Zhurko et al. (2020) explored the use of nitroxides, structurally related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, as molecular probes in biophysics, structural biology, and biomedical research. This research highlights the potential applications of such compounds in these fields, focusing on their resistance to chemical reduction (Zhurko, Dobrynin, Gorodetskii, Glazachev, Rybalova, Chernyak, Asanbaeva, Bagryanskaya, & Kirilyuk, 2020).

Antimitotic Activity and Cancer Research

The study by Temple et al. (1992) examined the antitumor activity of compounds related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This research provides insights into the potential applications of such compounds in cancer research, particularly as antimitotic agents (Temple, Rener, Waud, & Noker, 1992).

Potential in Nucleic Acid Research

Giziewicz et al. (1999) conducted research on the nitration of nucleoside derivatives, which can be related to the chemical behavior of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This study offers valuable information on the applications of nitro-pyridine derivatives in the context of nucleic acid research (Giziewicz, Wnuk, & Robins, 1999).

Synthesis of Unsymmetrical Pyridines

Koveza et al. (2018, 2019) explored the multicomponent synthesis of unsymmetrical pyridines, including 5-nitro-6-phenylpyridines, which are structurally similar to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This research is important for understanding the synthetic pathways and potential applications of such compounds (Koveza, Kulakov, Shulgau, & Seilkhanov, 2018) (Ковеза, Кулаков, Шульгау, & Сейлханов, 2019).

properties

IUPAC Name

5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONLGPIHCCJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591873
Record name 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine

CAS RN

488847-28-5
Record name 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 488847-28-5
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Synthesis routes and methods

Procedure details

Potassium fluoride (225 mg) was added into a solution of 2-phenylchroman-6-ol (300 mg) in dry DMF (3 ml). After stirring the resulting mixture at 120° C. for 30 minutes 2-chloro-5-nitropyridine (195 mg) was added. The reaction mixture was stirred for a further 6½ hours at 120° C. After cooling into room temperature 1 M HCl-solution was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with water then with saturated NaCl-solution and dried with Na2SO4. 5-Nitro-2-(2-phenylchroman-6-yloxy)pyridine was recrystallised from acetone-2-propanol (1:5). 1H NMR (400 MHz, d6-DMSO) δ: 9.00 (d, 1H, J 2.9 Hz), 8.60 (dd, 1H, J 9.2, 2.9 Hz), 7.47-7.32 (m, 5H), 7.20 (d, 1H, J 9.2 Hz), 7.00-6.89 (m, 3H), 5.15 (dd, 1H, J 10.1, 2.2 Hz), 2.99 (ddd, 1H, J −16.8, 11.3, 6.2 Hz), 2.75 (ddd, 1H, J −16.8, 5.4, 3.3 Hz), 2.18 (m, 1H), 2.02 (m, 1H).
Quantity
225 mg
Type
reactant
Reaction Step One
Name
2-phenylchroman-6-ol
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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